N-(3-bromophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(3-bromophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and halting folic acid synthesis .
Biochemical Pathways
As a sulfonamide, it likely impacts the folic acid synthesis pathway in bacteria, leading to a disruption in dna synthesis and bacterial growth .
Result of Action
By inhibiting folic acid synthesis, sulfonamides generally lead to a halt in bacterial growth and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the bromination of aniline to produce 3-bromoaniline. This intermediate is then subjected to a sulfonation reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various electrophiles.
Nucleophilic Substitution: Sulfonamide derivatives with different nucleophiles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
N-(3-bromophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer activities.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein binding.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a fluorine atom instead of a nitro group.
N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide: A compound with a different functional group attached to the phenyl ring.
Uniqueness
N-(3-bromophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBTGJSVASBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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